Glycyl-L-phenylalanyl-L-seryl-L-alanine

Description

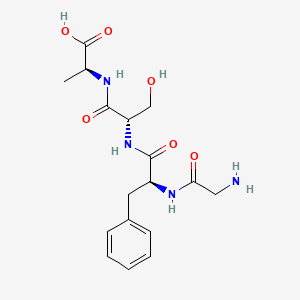

Structure

2D Structure

3D Structure

Properties

CAS No. |

185542-00-1 |

|---|---|

Molecular Formula |

C17H24N4O6 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C17H24N4O6/c1-10(17(26)27)19-16(25)13(9-22)21-15(24)12(20-14(23)8-18)7-11-5-3-2-4-6-11/h2-6,10,12-13,22H,7-9,18H2,1H3,(H,19,25)(H,20,23)(H,21,24)(H,26,27)/t10-,12-,13-/m0/s1 |

InChI Key |

ZJLAFVOPQPKPGJ-DRZSPHRISA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |

Origin of Product |

United States |

Methodological Approaches to the Synthesis of Glycyl L Phenylalanyl L Seryl L Alanine

Solution-Phase Peptide Synthesis (LPPS) Techniques

Solution-phase peptide synthesis, also known as classical synthesis, predates SPPS. wikipedia.org In this method, all reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. creative-peptides.comslideshare.net While more labor-intensive than SPPS due to the need for purification at each stage, LPPS is highly scalable and remains useful for the large-scale industrial production of peptides. wikipedia.orgacs.org

For the synthesis of an oligopeptide like Glycyl-L-phenylalanyl-L-seryl-L-alanine, a segment condensation (or fragment condensation) strategy can be employed in solution. nih.gov This involves synthesizing smaller peptide fragments separately and then coupling them together. For instance, the dipeptides Glycyl-L-phenylalanine (Gly-Phe) and L-seryl-L-alanine (Ser-Ala) could be synthesized and purified independently. Then, the two fragments would be coupled to form the final tetrapeptide.

This approach offers several advantages:

Easier Purification: Purifying the intermediate dipeptide fragments is often simpler than purifying the full-length peptide after a stepwise synthesis.

Higher Purity: The final product can be of very high purity since the major intermediates have been rigorously purified.

However, the major challenge in segment condensation is the significant risk of racemization at the C-terminal amino acid of the fragment whose carboxyl group is being activated (in this example, L-phenylalanine of the Gly-Phe fragment). slideshare.net This risk is much higher than during stepwise synthesis. To mitigate this, the C-terminal residue of the carboxyl component is often chosen to be glycine (B1666218) (which is achiral) or proline, or specialized low-racemization coupling reagents are used.

The choice of coupling reagent is crucial in solution-phase synthesis, especially for segment condensation, to ensure high yields and minimize racemization. bachem.com

Carbodiimides: Reagents like DCC and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, almost always in combination with racemization-suppressing additives like HOBt or HOAt. bachem.com

Phosphonium and Aminium Reagents: Reagents such as PyBOP, HBTU, and HATU are also highly effective in solution-phase synthesis, providing rapid and clean reactions. Their use in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) is standard.

Other Reagents: N,N'-Carbonyldiimidazole (CDI) is another reagent useful for forming amides and is sometimes employed for coupling peptide fragments. peptide.com

Reaction conditions must be carefully controlled. Solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), or N-methyl-2-pyrrolidone (NMP) are common. Low temperatures are often used during the activation and coupling steps to further reduce the risk of side reactions, particularly racemization.

| Reagent | Type | Key Features for LPPS |

| DCC | Carbodiimide | Inexpensive and effective; byproduct (DCU) is insoluble, aiding removal. peptide.com |

| EDC | Carbodiimide | Water-soluble, allowing for easy workup; byproduct is also water-soluble. bachem.com |

| HATU | Aminium Salt | Highly reactive and efficient, based on HOAt for low racemization. |

| PyBOP | Phosphonium Salt | High coupling efficiency; avoids guanidinylation side reactions. iris-biotech.de |

Chemoenzymatic Synthesis of Peptides Analogous to this compound

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical methods. This approach is particularly valuable for creating peptides analogous to this compound, as enzymes can direct bond formation with high regio- and stereoselectivity under mild reaction conditions, minimizing the need for extensive protecting group strategies and reducing the risk of racemization. rhhz.net

The enzymatic formation of a peptide bond, the fundamental linkage in peptides like this compound, is a cornerstone of chemoenzymatic synthesis. This process is catalyzed by enzymes, primarily proteases or engineered ligases, which facilitate the coupling of amino acid or peptide fragments. rhhz.net The reaction can proceed via two main mechanisms: the thermodynamically controlled process, which is the direct reversal of peptide hydrolysis, and the kinetically controlled approach, which involves the aminolysis of N-protected peptide esters. rhhz.net

In a kinetically controlled synthesis, an acyl-donor ester (an N-protected amino acid or peptide ester) reacts with an amino-acceptor (an amino acid or peptide with a free amino group). The enzyme facilitates the formation of an acyl-enzyme intermediate, which is then attacked by the amino group of the nucleophile to form the new peptide bond. A systematic study on kinetically controlled peptide synthesis identified several factors that are crucial for optimizing the yield and selectivity of dipeptide synthesis. nih.gov These include the choice of enzyme, pH, the nature of the N-terminal protecting group, and the ionic strength of the solution. nih.gov For instance, in the chymotrypsin-catalyzed synthesis of a Phe-Ser dipeptide, optimizing these conditions increased the reaction's selectivity from 35% to 100%. nih.gov

Peptide elongation is achieved through a stepwise addition of amino acids or by ligating larger peptide fragments. The high specificity of enzymes like sortase A, which recognizes a specific sorting signal, allows for the precise ligation of peptide fragments, offering a powerful tool for building longer and more complex peptide chains. rhhz.net Another novel mechanism has been observed with the enzyme DltA, which can synthesize peptides by first forming an S-acyl-L-cysteine intermediate, followed by a chemical S→N acyl transfer to form the peptide bond. nih.gov This process demonstrates the diverse enzymatic strategies that can be harnessed for peptide synthesis. nih.gov

Table 1: Key Factors in Enzyme-Mediated Peptide Synthesis

| Factor | Influence on Synthesis | Research Finding |

| Enzyme Choice | Determines substrate specificity and reaction rate. | Chymotrypsin and papain are commonly used proteases for peptide synthesis. nih.gov |

| pH | Affects enzyme activity and the ionization state of substrates. | Identified as a major factor controlling selectivity and yield. nih.gov |

| Protecting Groups | The N-terminal protecting group influences the selectivity between aminolysis and hydrolysis. | A key factor in optimizing the synthesis of dipeptides. nih.gov |

| Nucleophile Concentration | An excess of the nucleophile (amino-acceptor) can drive the reaction towards synthesis. | An excess of the nucleophile was found to be a major controlling factor for selectivity. nih.gov |

| Reaction Medium | Can influence enzyme stability and substrate solubility. | Organic cosolvents showed little influence on selectivity in one study. nih.gov |

To broaden the scope of peptide synthesis beyond the 22 natural amino acids, researchers have developed engineered biocatalytic systems. mdpi.com These systems enable the site-specific incorporation of non-canonical amino acids (ncAAs) into a peptide chain, allowing for the creation of peptides with novel functions and properties. mdpi.comnih.gov This is achieved by reprogramming the cellular translational machinery. nih.gov

A primary method involves the use of orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pairs. mdpi.com An aaRS is engineered to specifically recognize an ncAA and charge it onto its corresponding orthogonal tRNA. This ncAA-tRNA is then delivered to the ribosome, where it recognizes a reassigned codon (often a stop codon like UAG) in the messenger RNA (mRNA) sequence, leading to the incorporation of the ncAA into the growing polypeptide chain. mdpi.comacs.org The PylRS-tRNAPyl system, originally for incorporating pyrrolysine, has proven to be a particularly versatile platform for incorporating a wide variety of ncAAs in E. coli, yeast, and mammalian cells due to its active site plasticity. nih.gov

Genetic code expansion and reprogramming methodologies have successfully incorporated hundreds of different ncAAs bearing diverse functional groups, such as fluorescent probes or bioorthogonal handles for further chemical modification. mdpi.com These engineered systems not only allow for single ncAA incorporation but also for the introduction of multiple non-canonical amino acids into a single protein, further expanding the chemical diversity of synthesized peptides. researchgate.net

Table 2: Strategies for Non-Canonical Amino Acid (ncAA) Incorporation

| Strategy | Description | Key Components |

| Orthogonal aaRS-tRNA Pairs | An engineered enzyme (aaRS) specifically charges an ncAA onto a unique tRNA, which recognizes a repurposed codon. mdpi.com | Engineered aminoacyl-tRNA synthetase (aaRS), orthogonal tRNA, reassigned codon (e.g., UAG). acs.org |

| Aminoacylation Ribozymes | RNA-based catalysts (ribozymes) are engineered to charge tRNAs with specific ncAAs. mdpi.com | Engineered ribozyme, tRNA, ncAA. |

| Engineered Ribosomes | The ribosome itself is modified to improve the efficiency and fidelity of ncAA incorporation. mdpi.com | Modified ribosomal RNA or proteins. |

| Selective Pressure Incorporation (SPI) | An auxotrophic host is used to globally replace a standard amino acid with a structurally similar ncAA. nih.govacs.org | Auxotrophic expression system, ncAA structural analogue. |

Innovations in Automated and High-Throughput Peptide Synthesis

The synthesis of peptides has been revolutionized by automation, building on the foundation of Solid-Phase Peptide Synthesis (SPPS) developed by Bruce Merrifield in the 1960s. frontiersin.orgnih.gov In SPPS, a peptide chain is assembled stepwise while anchored to a solid resin support, which simplifies the purification process by allowing reagents and byproducts to be washed away after each step. nih.gov Automation of SPPS has dramatically increased efficiency, reproducibility, and throughput, transforming peptide synthesis from a labor-intensive manual process into a highly precise and controlled workflow. creative-peptides.comamericanpeptidesociety.org

Modern automated peptide synthesizers are highly sophisticated systems that precisely control every step of the synthesis cycle, including deprotection, amino acid coupling, and washing. creative-peptides.comamericanpeptidesociety.org These instruments can operate continuously without supervision, significantly reducing manual labor and human error. americanpeptidesociety.org Innovations have led to features that further enhance synthesis efficiency and quality. Microwave-assisted SPPS, for example, uses microwave energy to accelerate coupling and deprotection steps, which is particularly effective for synthesizing long or difficult sequences that are prone to aggregation. researchgate.netnih.gov This can reduce the synthesis time for a 40-residue peptide to less than a day. researchgate.net

For high-throughput applications, parallel synthesis platforms have been developed. nih.gov These systems can synthesize multiple peptides simultaneously, from dozens to hundreds at a time. nih.govspringernature.com Technologies such as robotic arms for reagent delivery to multiple reaction vessels and methods like the "tea-bag" approach, where resin is contained in porous packets for parallel processing, have been instrumental in advancing peptide library synthesis for drug discovery and research. nih.gov More recent innovations include Vapourtec's Peptide-Builder, which utilizes a Variable Bed Flow Reactor (VBFR) to improve cycle efficiency, reduce solvent and reagent consumption, and provide detailed in-process data for troubleshooting. news-medical.net

Table 3: Comparison of Modern Peptide Synthesis Technologies

| Technology | Principle | Advantages | Key Features |

| Automated SPPS | Stepwise addition of amino acids to a peptide chain anchored on a solid support, with automated control of reaction cycles. americanpeptidesociety.org | High reproducibility, reduced manual labor, "walk-away" operation. americanpeptidesociety.org | Fmoc or tBoc protection strategies, precise control of reaction times and temperatures. creative-peptides.com |

| Microwave-Assisted SPPS | Application of microwave energy to heat the reaction vessel, accelerating chemical reactions. researchgate.netnih.gov | Drastically reduced synthesis time, improved coupling efficiency, reduced side reactions and aggregation. researchgate.netnih.gov | Programmable heating cycles integrated with synthesis protocols. americanpeptidesociety.org |

| High-Throughput Parallel Synthesis | Simultaneous synthesis of a large number of different peptides in separate reaction vessels. nih.gov | Enables rapid generation of peptide libraries for screening and research. nih.gov | Robotic liquid handling, multi-well formats (e.g., 96-well plates). nih.gov |

| Variable Bed Flow Reactor (VBFR) | A continuous flow reactor technology that optimizes reagent and solvent use. news-medical.net | Improved efficiency, lower running costs, minimal waste, provides in-process data. news-medical.net | Compact design, supports flexible synthesis scales. news-medical.net |

Comprehensive Structural and Conformational Analysis of Glycyl L Phenylalanyl L Seryl L Alanine

Advanced Spectroscopic Characterization

NMR spectroscopy is a powerful, non-destructive technique used to determine the structure of molecules in solution. nmims.eduspringernature.com For peptides, it provides information on the covalent structure and the three-dimensional arrangement of the atoms. uzh.ch

The complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances is the foundational step for any NMR-based structural analysis. nmims.edu Due to significant signal overlap in one-dimensional (1D) spectra of even small peptides, multidimensional NMR experiments are essential. uzh.chbitesizebio.com

A standard approach involves a suite of two-dimensional (2D) experiments:

Total Correlated Spectroscopy (TOCSY): This experiment identifies protons that are part of the same amino acid residue's spin system by revealing correlations between all protons connected through a chain of chemical bonds. nmims.edu For instance, a TOCSY spectrum would show correlations from the amide proton (NH) of the alanine (B10760859) residue to its alpha-proton (Hα) and its beta-protons (Hβ).

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space (typically within 5-6 Å), regardless of whether they are bonded. uzh.ch This provides crucial distance restraints for structure calculation. Sequential NOEs, such as those between the Hα of one residue and the amide proton (NH) of the next residue in the sequence (Hαᵢ to NHᵢ₊₁), are used to confirm the amino acid sequence.

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: This 2D experiment correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei, providing a map of all C-H or N-H bonds. bitesizebio.com This greatly aids in resolving ambiguity and confirming assignments.

The process begins with identifying the unique spin systems for each amino acid type via TOCSY and then linking them in the correct order (Gly-Phe-Ser-Ala) using sequential NOESY cross-peaks. The combination of these experiments allows for the unambiguous assignment of nearly all atoms in the peptide backbone and side chains.

Below is a table of representative ¹H and ¹³C chemical shifts for Glycyl-L-phenylalanyl-L-seryl-L-alanine in an aqueous solution. Actual values can vary based on pH, temperature, and solvent conditions. researchgate.net

| Residue | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|---|

| Glycine (B1666218) (Gly) | Hα | 3.97 | 43.5 |

| C' | - | 173.6 | |

| Phenylalanine (Phe) | NH | 8.31 | - |

| Hα | 4.66 | 55.9 | |

| Hβ | 3.03, 3.12 | 38.1 | |

| Hδ/Hε | 7.20-7.35 | 129.5/128.8 | |

| C' | - | 174.5 | |

| Cγ/Cζ | - | 137.5/126.9 | |

| Serine (Ser) | NH | 8.15 | - |

| Hα | 4.50 | 56.2 | |

| Hβ | 3.80, 3.95 | 61.7 | |

| C' | - | 172.9 | |

| Alanine (Ala) | NH | 8.01 | - |

| Hα | 4.35 | 50.8 | |

| Hβ | 1.39 | 17.5 | |

| C' | - | 175.1 |

Once spectral assignments are complete, NMR data can be used to derive quantitative constraints on the peptide's conformation, specifically the dihedral (torsion) angles that define the structure. nih.gov

Side Chain Angles (χ): The conformations of the amino acid side chains are defined by chi (χ) angles. nih.gov These are determined by measuring short-range NOEs between side-chain and backbone protons and by analyzing three-bond scalar couplings (e.g., ³J(Hα,Hβ)).

The collection of these angular restraints allows for the calculation of a family of 3D structures consistent with the NMR data, providing a detailed picture of the peptide's conformational preferences in solution.

The following table presents a set of plausible dihedral angles for this compound in an extended conformation, a common state for short, flexible peptides.

| Residue | φ Angle (°) | ψ Angle (°) | χ1 Angle (°) |

|---|---|---|---|

| Glycine (Gly¹) | - | +150 | - |

| Phenylalanine (Phe²) | -135 | +145 | -65 (g+) |

| Serine (Ser³) | -130 | +140 | +60 (g-) |

| Alanine (Ala⁴) | -135 | - | - |

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for verifying the molecular weight of a synthesized or isolated peptide and assessing its purity.

Electrospray Ionization (ESI) is a soft ionization technique that allows large molecules like peptides to be transferred into the gas phase as intact, charged ions with minimal fragmentation. researchgate.net High-resolution mass spectrometry can measure the mass of the parent ion with high accuracy, confirming the elemental composition (C₁₇H₂₄N₄O₆) of this compound (calculated monoisotopic mass: 380.1696 Da). nih.gov

Tandem mass spectrometry (MS/MS) involves selecting the parent ion, inducing fragmentation (e.g., through collision-induced dissociation, CID), and analyzing the masses of the resulting fragment ions. nih.gov Peptides typically fragment along the peptide backbone, producing characteristic "b-ions" (containing the N-terminus) and "y-ions" (containing the C-terminus). The resulting series of b- and y-ions allows for the direct confirmation of the amino acid sequence. scispace.com

The predicted fragmentation pattern for protonated this compound ([M+H]⁺, m/z 381.1774) is detailed below.

| Fragment No. | b-ion | b-ion m/z | y-ion | y-ion m/z |

|---|---|---|---|---|

| 1 | G | 58.04 | GFSA | 381.18 |

| 2 | GF | 205.10 | FSA | 324.15 |

| 3 | GFS | 292.13 | SA | 177.09 |

| 4 | GFSA | 363.17 | A | 90.06 |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique commonly paired with a Time-of-Flight (TOF) mass analyzer. youtube.com MALDI is particularly useful for analyzing complex mixtures and is less prone to forming multiply charged ions than ESI. nih.gov A key application of MALDI-MS in peptide analysis is the detection of non-covalent aggregates or oligomers (e.g., dimers, trimers). acs.org Because the ionization process is gentle, it can often preserve these weakly bound complexes, allowing for their detection as ions with corresponding multiples of the monomeric mass. nih.gov This is valuable for assessing the propensity of the peptide to self-associate, which can be relevant to its biological activity or formulation stability.

| Oligomeric State | Species | Expected m/z |

|---|---|---|

| Monomer | [M+H]⁺ | 381.18 |

| Dimer | [2M+H]⁺ | 761.35 |

| Trimer | [3M+H]⁺ | 1141.52 |

Vibrational Spectroscopy for Conformational Fingerprinting

Vibrational spectroscopy is a powerful, non-destructive tool for examining the conformational states of peptides in various environments. By measuring the vibrational frequencies of a molecule's constituent bonds, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide a "fingerprint" of the peptide's secondary structure.

FTIR spectroscopy is particularly sensitive to the secondary structure of the peptide backbone. lew.ro The analysis focuses on characteristic absorption bands known as amide bands, which arise from the vibrations of the peptide bond. leibniz-fli.de Of these, the Amide I and Amide II bands are the most prominent and informative for conformational studies. lew.ro

The Amide I band, occurring in the 1600–1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide backbone. leibniz-fli.denih.gov The exact frequency of this vibration is highly sensitive to the formation of hydrogen bonds, making it an excellent probe for different secondary structures. leibniz-fli.de Deconvolution of the complex Amide I band into its constituent sub-peaks allows for the quantitative estimation of structural elements such as α-helices, β-sheets, β-turns, and random coils. nih.gov

The Amide II band, found between 1480 cm⁻¹ and 1575 cm⁻¹, results from a combination of the N-H in-plane bending and C-N stretching vibrations. lew.roleibniz-fli.de While also conformationally sensitive, it is generally more complex to interpret than the Amide I band. nih.gov The ratio of the Amide I and Amide II peak areas can also provide information about hydrogen bonding within the peptide structure.

| Secondary Structure | Typical Amide I Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| α-Helix | ~1650–1658 | C=O stretch with intramolecular H-bonding |

| β-Sheet (antiparallel) | ~1610–1640 and ~1680-1700 (weak) | C=O stretch with intermolecular H-bonding |

| β-Turn | ~1660–1685 | Varied H-bonding patterns in turn structures |

| Random Coil | ~1640–1650 | Disordered, solvated peptide groups |

Raman spectroscopy, another form of vibrational spectroscopy, provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. nih.gov While FTIR is more sensitive to polar bonds like C=O, Raman spectroscopy is particularly effective for probing non-polar bonds and symmetric vibrations, making it ideal for studying both the peptide backbone and amino acid side chains. nih.gov

For this compound, Raman spectroscopy can yield specific information:

Backbone Conformation: The Amide I band is also present in Raman spectra and can be analyzed similarly to FTIR for secondary structure determination. Additionally, the Amide III region (1229–1301 cm⁻¹) and skeletal vibrations (810-950 cm⁻¹) are sensitive to backbone dihedral angles (φ, ψ). lew.roresearchgate.net

Phenylalanine Side Chain: The aromatic ring of phenylalanine produces strong, sharp, and well-resolved Raman signals. mdpi.com Vibrations associated with the phenyl ring can indicate its local environment, including solvent exposure and potential aromatic-aromatic interactions.

| Peptide Moiety | Typical Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Backbone (Amide I) | 1645–1680 | C=O Stretch |

| Backbone (Amide III) | 1230–1300 | C-N Stretch, N-H Bend |

| Phenylalanine | ~1004 | Ring Breathing (Symmetric) |

| Phenylalanine | ~1605 | Ring C=C Stretch |

| Alanine | 840-860 | C-C Skeletal Stretch |

| Serine | ~875 | C-Cα Stretch |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules. wikipedia.orgcreative-proteomics.com This technique is exceptionally well-suited for studying the secondary structure of peptides in solution.

Far-UV CD (190-250 nm): This region is dominated by the electronic transitions of the peptide bond (n→π* and π→π*). creative-proteomics.com The resulting CD spectrum is highly characteristic of the peptide's secondary structure. For instance, α-helices typically show two negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets exhibit a negative band around 218 nm and a positive band near 195 nm, while disordered or random coil structures are characterized by a strong negative band near 200 nm.

Near-UV CD (250-350 nm): This region is sensitive to the environment of aromatic amino acid side chains. creative-proteomics.com For this compound, the phenylalanine residue would produce a signal in this region. The fine structure and intensity of this signal can provide information about the rigidity of the side chain's environment and its interactions with other parts of the peptide. nih.gov

Linear Dichroism (LD) measures the differential absorption of light polarized parallel and perpendicular to an orientation axis. nih.gov For this technique to be applicable, the peptide molecules must be partially aligned, for example, in a flow gradient. LD can provide information on the orientation of specific chromophores—such as the phenylalanine aromatic ring—relative to the main orientation axis of the peptide.

| Secondary Structure | Characteristic Far-UV CD Bands (nm) |

|---|---|

| α-Helix | Negative at ~222 and ~208; Positive at ~192 |

| β-Sheet | Negative at ~218; Positive at ~195 |

| β-Turn | Variable, often weak negative band ~225-230, strong negative ~205, positive ~185 |

| Random Coil | Strong negative band near 200 |

Other Spectroscopic Methods for Aromatic Residue Probing

Given the presence of a phenylalanine residue, specific spectroscopic methods can be employed to probe its local environment and dynamics.

Fluorescence Spectroscopy: While phenylalanine itself is a weak fluorophore compared to tryptophan and tyrosine, it can be studied using fluorescence. The peptide can be excited at wavelengths around 260 nm, and its emission spectrum can be monitored. nih.gov Changes in the emission maximum and quantum yield can indicate changes in the polarity of the local environment of the phenyl ring, such as its burial within a folded structure or its exposure to the solvent.

UV Resonance Raman (UVRR) Spectroscopy: This is a highly selective technique for studying specific parts of a peptide. nih.gov By tuning the excitation laser wavelength to match an electronic absorption band of the chromophore of interest, the Raman signals from that chromophore can be enhanced by orders of magnitude. Using an excitation wavelength around 229 nm would selectively enhance the vibrations of the phenylalanine aromatic side chain, while excitation near 206 nm would enhance the peptide bond amide vibrations. This allows for a targeted investigation of the side chain's conformation and the backbone structure independently. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution. For the phenylalanine residue, proton NMR (¹H-NMR) can provide information about the chemical environment of the aromatic protons. The chemical shifts of these protons are sensitive to ring current effects and can be used to define the side chain's conformation and its proximity to other groups. mdpi.com

X-ray Crystallography for Atomic-Resolution Structure Determination

While spectroscopic methods provide valuable information on peptide conformation, particularly in solution, X-ray crystallography remains the gold standard for determining the precise three-dimensional atomic structure of a molecule in its solid, crystalline state. nih.gov The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. youtube.com

The first and often most challenging step in X-ray crystallography is growing a high-quality single crystal of the peptide. msu.edu This is typically achieved through methods that slowly increase the concentration of the peptide solution to the point of supersaturation, promoting nucleation and ordered crystal growth. Common techniques include:

Vapor Diffusion: A drop containing the peptide, buffer, and precipitant is allowed to equilibrate with a larger reservoir of precipitant. Water slowly diffuses from the drop to the reservoir, increasing the peptide concentration and inducing crystallization.

Slow Evaporation: The solvent is slowly evaporated from a solution of the peptide, gradually increasing its concentration until crystals form.

Solvent/Anti-solvent Diffusion: An "anti-solvent" in which the peptide is poorly soluble is slowly introduced into a solution of the peptide, causing it to precipitate and, ideally, crystallize.

Once a suitable crystal (typically >10-20 µm) is obtained, it is mounted and exposed to a collimated X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded on a detector. nih.gov By rotating the crystal and collecting hundreds of diffraction images, a complete dataset can be obtained.

The analysis of this data involves:

Indexing and Integration: Determining the unit cell dimensions and the crystal lattice system from the positions of the diffraction spots. The intensity of each spot is then measured. nih.gov

Phase Determination: The "phase problem" is a central challenge in crystallography. For small molecules like tetrapeptides, direct methods can often be used to solve the phase problem ab initio.

Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then refined to best fit the experimental diffraction data, resulting in a final structure with precise atomic coordinates, bond lengths, bond angles, and torsion angles.

The final crystallographic model would provide an atomic-resolution picture of this compound, revealing its backbone conformation, side-chain orientations, intramolecular hydrogen bonds, and how individual peptide molecules pack together in the crystal lattice.

| Parameter | Information Obtained from Diffraction Data |

|---|---|

| Space Group | The symmetry of the crystal lattice (e.g., P2₁, P2₁2₁2₁) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell |

| Bond Lengths and Angles | The geometry of the covalent bonds within the peptide |

| Torsion Angles (φ, ψ, ω, χ) | The conformation of the peptide backbone and side chains |

| Hydrogen Bonding Network | Intramolecular and intermolecular hydrogen bonds stabilizing the structure |

Crystallographic Insights into Intermolecular and Intramolecular Interactions

No specific crystallographic data is available for this compound.

Biophysical Probes for Solution-State Conformation and Dynamics

No specific biophysical studies on the solution-state conformation of this compound have been published.

Conformational Ensemble Determination from Experimental Data

Without experimental data, the conformational ensemble cannot be determined.

Investigation of Helix-Coil and β-Sheet Transitions in Aqueous Environments

There are no available studies investigating the secondary structure transitions of this peptide in aqueous solution.

Further experimental and computational research is required to elucidate the structural and dynamic properties of this compound. Such studies would be invaluable to the broader understanding of peptide structure-function relationships.

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or molecular modeling studies focused solely on the isolated tetrapeptide this compound.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline for the standalone this compound compound, as the specific quantum chemical calculations, molecular simulations, and conformational analyses for this isolated tetrapeptide are not available in the reviewed literature.

Computational Chemistry and Molecular Modeling of Glycyl L Phenylalanyl L Seryl L Alanine

Theoretical Frameworks for Structure-Activity Relationship (SAR) Derivation

The derivation of Structure-Activity Relationships (SAR) for peptides like Gly-Phe-Ser-Ala is crucial for understanding how their chemical structure influences their biological function. Quantitative Structure-Activity Relationship (QSAR) models are prominent theoretical frameworks used to correlate the physicochemical properties of peptides with their activities. mdpi.comnih.gov These models are built upon the principle that the biological effect of a molecule is a function of its structural features.

For a tetrapeptide such as Gly-Phe-Ser-Ala, QSAR studies would involve the calculation of various molecular descriptors that characterize its topology, geometry, and electronic properties. These descriptors can be broadly categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, pharmacophore descriptors), and 3D (e.g., molecular shape, surface area).

A typical workflow for developing a QSAR model for a series of peptides including Gly-Phe-Ser-Ala would involve:

Data Set Compilation: Assembling a collection of peptides with known biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each peptide in the dataset.

Model Development: Employing statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical model that links the descriptors to the observed activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

Table 1: Key Physicochemical Descriptors in Peptide QSAR Studies

| Descriptor Category | Specific Descriptors | Relevance to Peptide Activity |

| Hydrophobicity | LogP, Hydrophobic Moment | Influences membrane permeability and interaction with hydrophobic pockets of target proteins. |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions, hydrogen bonding, and reactivity. |

| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | Determines the fit of the peptide into a binding site. |

| Amino Acid Specific | z-scales, T-scales | Encodes the specific properties of amino acid side chains (hydrophobicity, size, polarity). |

This table is illustrative and based on general peptide QSAR studies.

Ligand-Peptide and Peptide-Peptide Interaction Modeling

Understanding the interactions of Gly-Phe-Ser-Ala with other molecules, be it small-molecule ligands, receptor proteins, or other peptides, is fundamental to elucidating its biological role. Computational modeling provides powerful tools to simulate and analyze these interactions at an atomic level.

Molecular Docking is a widely used technique to predict the binding mode and affinity of a ligand to a receptor. researchgate.netnih.gov In the context of Gly-Phe-Ser-Ala, docking could be used to investigate its interaction with a target protein. The process involves generating a multitude of possible conformations and orientations of the peptide within the binding site of the receptor and then using a scoring function to rank them. Studies on similar tetrapeptides have successfully employed molecular docking to identify key binding residues and interaction patterns. For example, docking studies on ACE-inhibitory tetrapeptides revealed that aromatic residues like Phenylalanine often play a crucial role in binding. researchgate.net

Molecular Dynamics (MD) Simulations offer a more dynamic and detailed view of molecular interactions. chemrxiv.org An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of conformational changes, binding free energies, and the role of solvent in the interaction process. For Gly-Phe-Ser-Ala, an MD simulation could reveal how it adapts its conformation upon binding to a receptor or how it interacts with other peptides to form aggregates. Simulations of peptides containing Phenylalanine have highlighted the importance of π-π stacking and hydrophobic interactions in their self-assembly and binding to proteins. nih.gov

Peptide-Peptide Interaction Modeling is particularly relevant for understanding phenomena like peptide aggregation or the formation of dimeric or oligomeric complexes. Coarse-grained molecular dynamics simulations, which simplify the representation of the peptide, can be employed to study the self-assembly of tetrapeptides over longer timescales. chemrxiv.org These studies can provide insights into the formation of nanostructures or amyloid-like fibrils, where aromatic residues like Phenylalanine are often implicated.

Table 2: Common Computational Methods for Modeling Peptide Interactions

| Modeling Technique | Information Obtained | Application to Gly-Phe-Ser-Ala |

| Molecular Docking | Preferred binding pose, binding affinity score, key interacting residues. | Predicting how it binds to a specific protein target. |

| Molecular Dynamics (MD) | Conformational changes, binding free energy, dynamic behavior of the complex, role of solvent. | Simulating the stability of the peptide-receptor complex and its flexibility. |

| Coarse-Grained MD | Self-assembly pathways, large-scale conformational changes, aggregation propensity. | Investigating its potential to form dimers or larger aggregates. |

| Quantum Mechanics (QM) | Electronic properties, reaction mechanisms, precise interaction energies. | Detailed analysis of the electronic nature of key interactions within a binding site. |

This table provides a general overview of the applicability of these methods.

Biochemical Investigations into the Role and Mechanisms of Glycyl L Phenylalanyl L Seryl L Alanine

Enzymatic Hydrolysis and Processing Studies

Enzymatic hydrolysis is a primary route of peptide metabolism in biological systems. The stability and activity of Glycyl-L-phenylalanyl-L-seryl-L-alanine are largely dependent on its resistance to and specificity for various proteases.

The susceptibility of a peptide to proteolytic cleavage is determined by its amino acid sequence and the specificity of the protease. qiagenbioinformatics.com Proteases recognize specific amino acid residues at and adjacent to the scissile peptide bond. The nomenclature developed by Schechter and Berger is used to describe these interactions, where amino acid residues in the substrate are denoted as Pn...P2-P1-P1'-P2'...Pn', with cleavage occurring at the P1-P1' bond. qiagenbioinformatics.compeakproteins.com

For this compound (Gly-Phe-Ser-Ala), the primary sequence suggests several potential points of enzymatic attack:

Chymotrypsin-like proteases: These enzymes show a strong preference for cleaving peptide bonds C-terminal to large hydrophobic residues at the P1 position. unc.edu The presence of Phenylalanine (Phe) at the P2 position (counting from the N-terminus) makes the Phe-Ser bond a likely target for chymotrypsin, which would yield Gly-Phe and Ser-Ala fragments.

Thermolysin: This metalloproteinase preferentially cleaves on the N-terminal side of bulky and aromatic amino acid residues (P1' position). unc.edu Therefore, it could potentially hydrolyze the Gly-Phe bond.

Elastase: This serine protease typically cleaves after small, neutral residues like Alanine (B10760859) (Ala). figshare.com Thus, the Ser-Ala bond could be a potential cleavage site.

The table below summarizes the potential cleavage sites within this compound by various proteases based on their known specificities.

| Protease | P1 Residue Preference | P1' Residue Preference | Potential Cleavage Site in Gly-Phe-Ser-Ala |

| Chymotrypsin | Phe, Tyr, Trp | Non-specific | Phe | Ser |

| Trypsin | Lys, Arg | Non-specific | None |

| Thermolysin | Non-specific | Ile, Leu, Val, Phe | Gly | Phe |

| Elastase 1 | Ala, Val, Ser | Non-specific | Ser | Ala |

| Pepsin | Phe, Leu | Phe, Leu | Phe | Ser |

This table is predictive and based on the primary amino acid sequence. Actual cleavage can be influenced by the peptide's secondary structure and experimental conditions.

The cleavage of a peptide bond is a hydrolysis reaction, involving the addition of a water molecule across the amide linkage. youtube.com While peptide bonds are kinetically stable, proteases catalyze this reaction by providing an alternative, lower-energy reaction pathway. The general mechanism, exemplified by serine proteases like chymotrypsin, involves several steps:

Substrate Binding: The peptide binds to the active site of the enzyme, with the Phenylalanine side chain of this compound fitting into the hydrophobic S1 pocket of a chymotrypsin-like enzyme.

Nucleophilic Attack: A nucleophile in the enzyme's active site (e.g., the hydroxyl group of a serine residue, activated by a nearby histidine) attacks the carbonyl carbon of the Phe-Ser peptide bond.

Formation of a Tetrahedral Intermediate: This attack forms a high-energy, unstable tetrahedral intermediate, which is stabilized by hydrogen bonds from the enzyme's "oxyanion hole."

Intermediate Collapse and Acyl-Enzyme Formation: The intermediate collapses, leading to the cleavage of the peptide bond. The N-terminal portion of the product (Ser-Ala) is protonated by the histidine residue and released. The C-terminal portion (Gly-Phe) remains covalently attached to the enzyme as an acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and is activated by the same histidine residue to act as a nucleophile. It attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

Product Release: This second intermediate collapses, releasing the C-terminal portion of the peptide (Gly-Phe) and regenerating the active enzyme. youtube.com

This catalytic cycle allows the enzyme to cleave numerous peptide molecules efficiently.

The rate of peptide degradation is described by kinetic parameters such as the Michaelis constant (K_m) and the catalytic constant (k_cat). K_m reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate, while k_cat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.

DD-peptidases: These bacterial enzymes are involved in cell wall biosynthesis and are known to hydrolyze peptides that terminate in D-Ala-D-Ala. unc.edu While this compound does not fit the canonical substrate profile, studies on peptidoglycan-mimetic peptides provide insight into the kinetic efficiency of these enzymes. For example, the DD-peptidase from Streptomyces R61 has been shown to be an excellent substrate for a synthetic peptide that mimics a terminus of the bacterial cell wall. unc.edu

Table of Steady-State Kinetic Parameters for Streptomyces R61 DD-peptidase with a Peptidoglycan-Mimetic Substrate

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·M⁻¹) |

|---|---|---|---|

| Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala | >1000 | - | - |

| Peptidoglycan-mimetic peptide 1 | 7.9 | 69 | 8.7 x 10⁶ |

(Data sourced from a study on the substrate specificity of bacterial DD-peptidases and is presented for illustrative purposes of enzyme kinetics). unc.edu

Cathepsins: This group of proteases, typically found in lysosomes, plays a role in intracellular protein turnover. researchgate.net Cathepsin B, a cysteine protease, and Cathepsin D, an aspartyl protease, exhibit broad specificity. researchgate.netnih.gov Their activity is highly dependent on pH, with optimal function generally in the acidic environment of the lysosome. researchgate.net The hydrolysis of peptides like this compound by cathepsins would be a key step in its lysosomal degradation, although specific kinetic data for this tetrapeptide is not currently available. Studies with other fluorescent peptide substrates have shown that cathepsin B can efficiently hydrolyze peptides at specific bonds, with k_cat/K_m values demonstrating significant catalytic efficiency. nih.gov

Molecular Interactions with Biological Systems

Beyond enzymatic degradation, the biological effects of this compound would be mediated by its non-covalent interactions with other biomolecules, such as proteins and metal ions.

The binding of a peptide to a protein receptor or enzyme is governed by a combination of non-covalent forces. The structure of this compound allows for several types of interactions:

Hydrogen Bonding: The peptide backbone contains multiple amide groups that can act as hydrogen bond donors and acceptors. Additionally, the hydroxyl (-OH) group of the Serine side chain and the terminal amino and carboxyl groups are potent sites for hydrogen bonding.

Electrostatic Interactions: At physiological pH, the N-terminal amino group is protonated (-NH₃⁺) and the C-terminal carboxyl group is deprotonated (-COO⁻), giving the peptide a zwitterionic character. These charged groups can form salt bridges with oppositely charged residues on a protein surface.

The combination and geometry of these interactions determine the affinity (strength) and specificity of the peptide for its binding partner.

Peptides and their constituent amino acids are effective chelating agents for metal ions. nih.gov The tetrapeptide this compound possesses multiple functional groups that can act as ligands, donating lone pairs of electrons to coordinate with a central metal ion (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Ni²⁺). mdpi.com This coordination can influence the peptide's structure, stability, and biological activity.

Potential coordination sites on the peptide include:

The nitrogen atom of the N-terminal amino group.

The oxygen atoms of the C-terminal carboxylate group.

The nitrogen and oxygen atoms of the peptide backbone amides.

The oxygen atom of the Serine hydroxyl side chain.

Amino acids typically act as bidentate ligands, forming stable five-membered rings with the metal ion through the amino and carboxylate groups. scielo.org In a peptide, coordination can be more complex, potentially involving multiple backbone amides and side chains, leading to the formation of stable multidentate chelate complexes. nih.gov The specific coordination geometry would depend on the metal ion and the conformational flexibility of the peptide.

Table of Potential Metal Ion Coordination Sites on this compound

| Potential Ligand Atom | Functional Group | Type of Interaction |

|---|---|---|

| N-terminal Nitrogen | Amino group (-NH₂) | Coordinate covalent bond |

| C-terminal Oxygens | Carboxylate group (-COO⁻) | Coordinate covalent bond |

| Backbone Oxygens | Carbonyl groups (-C=O) | Coordinate covalent bond |

Coordination Chemistry with Metal Ions and Metalloproteins

Characterization of Peptide-Metal Complexes

The interaction of peptides with metal ions is a fundamental area of bioinorganic chemistry, revealing insights into the roles of metalloproteins and aiding in the design of novel therapeutic and diagnostic agents. The tetrapeptide this compound possesses several potential coordination sites for metal ions, including the N-terminal amino group, the C-terminal carboxyl group, the amide nitrogens of the peptide backbone, and the hydroxyl group of the serine side chain.

The characterization of complexes formed between this peptide and various metal ions involves a suite of spectroscopic and analytical techniques to elucidate the stoichiometry, coordination geometry, and structural changes upon binding. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in determining the structure of peptide-metal complexes in solution. nih.gov Changes in the chemical shifts of protons, particularly amide protons, upon titration with a metal ion can identify the specific residues involved in coordination. nih.gov Other methods like UV-Vis spectroscopy can monitor the formation of the complex, especially with transition metals, while mass spectrometry helps confirm the mass of the resulting metallopeptide.

| Analytical Technique | Information Obtained | Typical Observations |

|---|---|---|

| 1H NMR Spectroscopy | Identification of metal binding sites, conformational changes | Shifting and broadening of signals for protons near the coordination site (e.g., N-terminal amine, Ser hydroxyl, amide protons) nih.gov |

| UV-Visible Spectroscopy | Formation of the complex, determination of binding stoichiometry (e.g., Job's plot) | Appearance of new absorption bands, particularly for d-d transitions in transition metal complexes |

| Circular Dichroism (CD) | Changes in peptide secondary structure upon metal binding | Alterations in the CD spectrum indicating conformational shifts from a random coil to a more ordered structure |

| Mass Spectrometry (e.g., ESI-MS) | Confirmation of complex formation and stoichiometry (peptide:metal ratio) | Detection of a new peak corresponding to the molecular weight of the peptide-metal ion adduct |

| Infrared (IR) Spectroscopy | Involvement of functional groups (e.g., carboxylate, amide) in coordination | Shifts in the vibrational frequencies of C=O (amide I) and N-H (amide II) bands |

Influence of Peptide Sequence on Metal Ion Coordination

The specific sequence of amino acids in a peptide dictates its three-dimensional structure and, consequently, its metal-coordinating capabilities. Even subtle changes in a peptide sequence can significantly alter the coordination number and geometry of the bound metal ion. nih.gov The sequence Gly-Phe-Ser-Ala presents a unique combination of residues that influence metal ion chelation.

Glycine (B1666218) (Gly): The lack of a side chain provides conformational flexibility to the peptide backbone, allowing it to adopt a suitable conformation for coordinating a metal ion without steric hindrance.

Serine (Ser): The hydroxyl (-OH) group on the serine side chain offers a potential coordination site, acting as a neutral oxygen donor ligand. This adds another point of attachment for a metal ion, potentially increasing the stability of the complex.

Alanine (Ala): The small, non-polar methyl side chain of alanine is generally considered non-coordinating. nih.gov Its primary role is structural, influencing the local conformation of the peptide backbone.

The combined effect of these residues suggests that this compound can act as a multidentate ligand, likely forming a chelate ring with a metal ion. The primary binding sites are expected to be the N-terminal amine and a deprotonated amide nitrogen, with potential involvement from the serine hydroxyl group or the C-terminal carboxylate, depending on the pH and the nature of the metal ion.

Receptor-Ligand Interactions and Signal Transduction Pathways

Peptides often function as signaling molecules (ligands) by binding to specific receptors on the cell surface, thereby initiating intracellular signaling cascades. khanacademy.org The binding of a ligand to its receptor induces a conformational change in the receptor, which activates its intracellular domain or an associated protein. youtube.com

For this compound, the N-terminal amino group and the phenylalanine residue are key features for potential receptor recognition. The positively charged amino group at physiological pH and the aromatic ring of phenylalanine are prime candidates for forming critical interactions within a receptor's binding pocket. Specifically, the phenylalanine residue can engage in a cation-π interaction with a cationic group on an amino acid like lysine (B10760008) or arginine within the receptor. nih.gov Such interactions are known to be crucial for agonist binding in certain classes of receptors. nih.gov

Potential receptor types and subsequent signaling pathways could include:

G-Protein Coupled Receptors (GPCRs): Upon ligand binding, the GPCR activates an intracellular G-protein by promoting the exchange of GDP for GTP. The activated G-protein then modulates the activity of downstream effector enzymes like adenylyl cyclase or phospholipase C, leading to changes in the concentration of second messengers (e.g., cAMP, IP3, DAG) and a cellular response. khanacademy.org

Receptor Tyrosine Kinases (RTKs): Binding of the peptide could cause two receptor molecules to dimerize. This dimerization activates the intrinsic kinase activity of the receptors, causing them to phosphorylate each other on tyrosine residues. These phosphotyrosine sites then act as docking platforms for other signaling proteins, initiating multiple downstream pathways. youtube.com

| Receptor Class | Key Ligand-Receptor Interactions | Primary Transduction Event | Key Downstream Effectors/Messengers |

|---|---|---|---|

| G-Protein Coupled Receptor (GPCR) | Ionic bonds (N-terminus), Cation-π (Phenylalanine), Hydrogen bonds (Serine, backbone) | Activation of G-protein (GDP/GTP exchange) | Adenylyl Cyclase (cAMP), Phospholipase C (IP3, DAG) |

| Receptor Tyrosine Kinase (RTK) | Hydrophobic interactions (Phenylalanine), Hydrogen bonds | Receptor dimerization and auto-phosphorylation | Phosphorylated tyrosine residues, adaptor proteins (e.g., Grb2), Ras-MAPK pathway |

| Ligand-gated Ion Channel | Conformational change upon binding | Opening or closing of an ion channel | Influx or efflux of ions (e.g., Ca2+, Na+, Cl-) |

In Vitro Stability and Degradation Pathways

The stability of a peptide in an aqueous environment is a critical factor for its biological activity and shelf-life. Peptides can undergo non-enzymatic degradation through various chemical reactions, primarily hydrolysis of the peptide bonds. nih.gov

Chemical Hydrolysis Kinetics under Varied Conditions

The degradation of peptides in aqueous solution, such as the cleavage of a peptide bond, typically follows pseudo-first-order kinetics. nih.gov The rate of this hydrolysis is highly dependent on pH and temperature. The pH-rate profile for peptide degradation is often U-shaped, with the highest stability observed at a specific pH, typically between 4 and 6. nih.gov At low pH (acidic conditions), hydrolysis is catalyzed by hydrogen ions, while at high pH (alkaline conditions), hydroxide (B78521) ions catalyze the reaction.

The Arrhenius equation can be used to describe the temperature dependence of the degradation rate, allowing for the calculation of the activation energy required for the hydrolytic cleavage. For similar dipeptides, activation energies for hydrolysis have been determined to be in the range of 20-30 kcal/mol. nih.gov This information is crucial for predicting the shelf-life of a peptide solution at different storage temperatures.

| Condition | Parameter | Predicted Outcome for this compound |

|---|---|---|

| pH | pH < 4 | Accelerated degradation rate (specific acid catalysis) |

| pH > 7 | Accelerated degradation rate (specific base catalysis) | |

| Optimal pH for Stability | Estimated to be in the range of pH 5.0 - 6.0 nih.gov | |

| Temperature | Increased Temperature | Exponential increase in degradation rate (follows Arrhenius relationship) |

| Activation Energy (Ea) | Estimated to be ~25-30 kcal/mol for peptide bond hydrolysis nih.gov |

Identification of Non-Enzymatic Degradation Products

The primary non-enzymatic degradation pathway for this compound in an aqueous solution is the hydrolysis of its three peptide bonds. This cleavage can occur at any of the bonds, leading to a mixture of smaller peptide fragments and the constituent amino acids.

The main degradation products would include:

Dipeptides: Glycyl-L-phenylalanine, L-phenylalanyl-L-serine, L-seryl-L-alanine

Tripeptides: Glycyl-L-phenylalanyl-L-serine, L-phenylalanyl-L-seryl-L-alanine

Constituent Amino Acids: Glycine, L-phenylalanine, L-serine, L-alanine

Other potential, though less common, non-enzymatic reactions could include deamidation if asparagine or glutamine were present, or oxidation if methionine or cysteine were in the sequence. For the given peptide, these pathways are not relevant.

Assessment of Peptide Backbone and Side Chain Stability

The stability of the peptide is a function of both its backbone and the chemical nature of its amino acid side chains.

Peptide Backbone: The amide bonds of the peptide backbone are the most susceptible sites for chemical degradation via hydrolysis. The rate of cleavage can be influenced by the adjacent amino acid side chains. For instance, steric hindrance from bulky side chains like phenylalanine might slightly decrease the rate of hydrolysis at the adjacent peptide bond compared to a less hindered bond, such as the one following glycine.

Side Chains:

Glycine and Alanine: The side chains (a hydrogen atom and a methyl group, respectively) are chemically inert and highly stable under typical in vitro conditions. researchgate.net

Phenylalanine: The benzyl (B1604629) side chain is also very stable and not prone to degradation under physiological pH and temperature ranges.

Serine: The primary alcohol side chain of serine is generally stable. Under very harsh acidic or basic conditions or in the presence of strong oxidizing agents, it could potentially undergo reactions, but this is not a major degradation pathway under standard in vitro stability testing.

Methodological Advancements and Research Paradigms for Glycyl L Phenylalanyl L Seryl L Alanine

Development of Analytical Assays for Research Applications

The detection and quantification of Glycyl-L-phenylalanyl-L-seryl-L-alanine in various research contexts necessitate the development of sensitive and specific analytical assays. Methodologies established for other tetrapeptides can be readily adapted for this compound. researchgate.net

A combination of chromatographic separation and mass spectrometry is the cornerstone of modern peptide analysis. acs.org Techniques such as thin-layer chromatography (TLC) can be employed for initial purity assessments and separation, while high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity required for complex biological samples. researchgate.netacs.org

To investigate the potential binding partners and biological interactions of this compound, high-throughput screening (HTS) methodologies are indispensable. These techniques allow for the rapid screening of the peptide against large libraries of proteins or other molecules to identify potential interaction candidates. nih.govwikipedia.org

Common HTS approaches applicable to this peptide include:

Peptide Arrays: this compound, or a library of its variants, can be synthesized and immobilized on a solid surface (e.g., a glass slide). youtube.com This array is then incubated with a fluorescently labeled target protein. Detection of fluorescence at specific spots indicates a binding interaction, allowing for the mapping of the interaction site. youtube.com

Phage Display: A library of bacteriophages can be genetically engineered to express a vast diversity of peptides on their surface. This library can be panned against a purified target protein of interest. Phages displaying peptides that bind to the target are isolated, amplified, and sequenced to identify the binding motifs. This method could reveal proteins that recognize sequences similar or identical to this compound. windows.net

Yeast Two-Hybrid (Y2H) Screening: This genetic method detects protein-protein interactions in vivo. A "bait" protein is fused to a DNA-binding domain, and a library of "prey" proteins (or peptides) is fused to a transcriptional activation domain. An interaction between the bait and a prey brings the two domains together, activating a reporter gene and allowing for the identification of interacting partners. windows.net

These methods are crucial for moving from a peptide's sequence to understanding its functional context within a biological system. nih.gov

Accurately measuring the concentration of this compound in complex research matrices, such as cell culture media or tissue homogenates, is critical for stability and uptake studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and specificity. nih.govlcms.cz

The development of a quantitative LC-MS/MS assay involves several key steps:

Sample Preparation: Proteins and lipids, which can interfere with the analysis, are typically removed from the sample through protein precipitation or solid-phase extraction. nih.gov

Chromatographic Separation: The peptide is separated from other matrix components using reversed-phase HPLC.

Mass Spectrometric Detection: The peptide is ionized (typically via electrospray ionization) and detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the peptide's unique precursor ion and a specific fragment ion generated by collision-induced dissociation, creating a highly specific analytical signal. youtube.com

The table below outlines a hypothetical set of parameters for a robust LC-MS/MS method for quantifying this compound.

| Parameter | Value / Condition | Purpose |

|---|---|---|

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separates the peptide from hydrophilic and hydrophobic matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for peptide analysis. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for eluting the peptide. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the peptide by protonating its basic sites. |

| Precursor Ion (m/z) | [M+H]⁺ = 381.2 | The mass-to-charge ratio of the protonated parent peptide. |

| Product Ion (m/z) | y₂-ion = 221.1 | A specific and stable fragment ion (Ser-Ala) used for quantification. |

| Collision Energy | ~15-25 eV | Optimized to maximize the intensity of the chosen product ion. |

Rational Design of Peptide Analogs and Mimetics

Rational design involves modifying the structure of this compound to create analogs with improved properties, such as enhanced stability, increased binding affinity, or altered conformational preferences. eurekaselect.com

Substituting one or more amino acids in the this compound sequence can profoundly impact its structure and function. The unique properties of each residue in the native sequence serve as a baseline for predicting the effects of such modifications.

Glycine (B1666218) (Gly): As the only achiral amino acid with no side chain, glycine confers significant conformational flexibility to the peptide backbone. Replacing glycine with alanine (B10760859), for instance, would restrict this flexibility, potentially stabilizing a specific secondary structure and increasing resistance to enzymatic degradation. nih.govnih.gov

Phenylalanine (Phe): The bulky, aromatic side chain of phenylalanine is crucial for hydrophobic and π-π stacking interactions. nih.gov Substituting it with another hydrophobic residue like Leucine would maintain hydrophobicity but eliminate aromatic interactions. Conversely, replacing it with Tyrosine would add a hydroxyl group, introducing hydrogen-bonding capability.

Serine (Ser): The hydroxyl group on serine's side chain can act as both a hydrogen bond donor and acceptor, contributing to solubility and specific interactions. nih.gov Mutation to alanine would remove this hydrogen-bonding potential, increasing hydrophobicity, while substitution with threonine would introduce a bulkier side chain.

Alanine (Ala): Alanine serves as a structurally simple and relatively non-reactive residue. Replacing it with a larger hydrophobic residue could enhance hydrophobic interactions, while substitution with a charged residue like aspartic acid or lysine (B10760008) would fundamentally alter the peptide's electrostatic properties.

The following interactive table summarizes the predicted impact of single amino acid substitutions.

| Original Residue | Substitution Example | Predicted Impact on Conformation | Predicted Impact on Interactions |

|---|---|---|---|

| Glycine (G) | Alanine (A) | Decreased backbone flexibility; potential stabilization of helical or turn structures. nih.gov | May improve van der Waals contacts within a binding pocket. |

| Phenylalanine (F) | Tyrosine (Y) | Minimal change to backbone, side chain remains aromatic and bulky. | Maintains aromatic interactions, adds a hydrogen-bonding hydroxyl group. |

| Serine (S) | Alanine (A) | Slight increase in local hydrophobicity, minimal conformational change. | Eliminates a key hydrogen bond donor/acceptor site. |

| Alanine (A) | Leucine (L) | Minimal change, maintains alpha-helical propensity. | Increases side-chain hydrophobicity and steric bulk. |

Short linear peptides like this compound are often susceptible to rapid degradation by proteases and peptidases in biological systems. Several strategies can be employed to enhance their metabolic stability for research applications. eurekaselect.comnih.gov

Terminal Modifications: The free N-terminus and C-terminus are primary targets for exopeptidases. Acetylation of the N-terminus (Ac-Gly) and amidation of the C-terminus (Ala-NH₂) can block these enzymes, significantly increasing the peptide's half-life. creative-peptides.com

D-Amino Acid Substitution: Proteases are stereospecific and primarily recognize L-amino acids. Strategically replacing an L-amino acid with its D-enantiomer can render the peptide bond resistant to cleavage without drastically altering the side-chain functionality. nih.gov

Backbone Modification: Introducing non-natural amino acids or modifying the peptide backbone (e.g., creating peptide bonds that are not susceptible to hydrolysis) can provide substantial resistance to a broad range of proteases. researchgate.net

Cyclization: Head-to-tail or side-chain cyclization constrains the peptide's conformation, which can both increase receptor affinity and reduce susceptibility to proteases by making the structure less flexible and accessible to enzyme active sites. creative-peptides.com

Utilization as a Model Compound in Fundamental Biochemical Research

Short, well-defined peptides are powerful tools for dissecting complex biochemical phenomena. nih.govexplorationpub.com this compound, with its combination of distinct amino acid properties, is an excellent candidate for use as a model compound in several areas of fundamental research.

Studying Hydrogen Bonding Networks: The serine residue provides a specific site for hydrogen bonding. This peptide could be used in crystallographic or spectroscopic (e.g., NMR, IR) studies to investigate the energetics and geometry of peptide-water and intramolecular peptide hydrogen bonds, which are fundamental to protein folding and stability. acs.orgpnas.org

Investigating Hydrophobic and Aromatic Interactions: The phenylalanine residue allows for the study of hydrophobic packing and aromatic-aromatic interactions, which are key driving forces in protein structure and ligand binding. nih.gov By creating analogs where phenylalanine is substituted, researchers can quantify the contribution of these forces to the stability of a simple folded structure.

Conformational Analysis: The inherent flexibility of the glycine residue makes this peptide a suitable model for studying the conformational landscape of short peptide segments. Techniques like circular dichroism and NMR spectroscopy can be used to analyze how solvent conditions or binding to other molecules influences its preferred conformation. researchgate.net The interplay between the flexible glycine and the more constrained other residues provides a simple system to model the initiation of secondary structure formation.

By serving as a simplified and controllable system, this compound can help elucidate the fundamental principles that govern the structure, stability, and interactions of larger, more complex proteins.

Based on a comprehensive search of available scientific literature, there is no specific research data detailing the use of the tetrapeptide This compound for the explicit purposes of probing protein folding and dynamics or investigating the active site architectures of enzymes.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on this specific subject as requested in the prompt. Providing content for the specified sections without relevant research findings would require speculation and would not adhere to the required standards of scientific accuracy.

To comply with the instructions of focusing solely on the requested topics for this particular compound and avoiding the introduction of information outside this scope, the article cannot be generated.

Q & A

Basic Research Questions

Q. What are the optimal solid-phase peptide synthesis (SPPS) conditions for synthesizing Glycyl-L-phenylalanyl-L-seryl-L-alanine?

- Methodological Answer : SPPS is the standard method for synthesizing short peptides like this tetrapeptide. Key steps include:

- Resin selection : Use a Wang or Rink amide resin for C-terminal amidation or acid termination, respectively.

- Coupling reagents : Employ HBTU/HOBt or DIC/Oxyma for efficient amino acid activation .

- Deprotection : Use 20% piperidine in DMF to remove Fmoc groups between coupling steps.

- Cleavage : TFA-based cocktails (e.g., TFA:TIS:water = 95:2.5:2.5) to release the peptide from the resin.

- Validation : Monitor coupling efficiency via Kaiser tests and confirm purity via HPLC and mass spectrometry.

Q. How can mass spectrometry and NMR be utilized to characterize the structural purity of this compound?

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight ([M+H]⁺ expected ~437.5 Da). Isotopic patterns help detect impurities (e.g., incomplete deprotection) .

- NMR : 2D techniques (¹H-¹³C HSQC, COSY) resolve backbone and side-chain signals. For example:

- Glycine (no chiral center) shows a singlet for α-protons.

- Phenylalanine’s aromatic protons (δ 7.2–7.4 ppm) and serine’s hydroxyl proton (δ 5.0–5.5 ppm) confirm sequence integrity.

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations and metadynamics resolve conformational dynamics of this compound?

- Methodology :

- Force Fields : Avoid traditional AMBER due to inaccuracies in peptide systems; use DFT-D or tight-binding DFT-D for dispersion-corrected energy calculations .

- Sampling : Apply metadynamics to explore free-energy surfaces (FES) and identify minima corresponding to β-sheet, α-helix, or turn motifs.

- Key Metrics : Monitor backbone dihedral angles (φ/ψ) and intramolecular hydrogen bonds (e.g., Ser-OH→Ala-CO).

- Validation : Compare simulated FES minima with experimental CD spectra or crystallographic data.

Q. How to reconcile discrepancies between computational predictions and experimental observations of peptide conformers?

- Case Study : identified a stable COOH···OC hydrogen-bonded conformer (CO(2)H(bonded)) not observed experimentally.

- Resolution Strategies :

- Excited-State Lifetimes : Short-lived conformers may evade detection in techniques like X-ray crystallography. Time-resolved spectroscopy (e.g., fs-THz) can probe transient states.

- Solvent Effects : Simulations often neglect solvent dynamics; explicit solvent models or hybrid QM/MM approaches improve accuracy .

Q. What methodologies assess the physical and chemical stability of this compound under laboratory conditions?

- Stability Tests :

- Thermal Stability : Use DSC to detect melting points or degradation above 150°C (common for peptides).

- Hydrolytic Stability : Incubate in buffers (pH 2–12) and monitor via HPLC for cleavage (e.g., Ser-Ala bonds are hydrolysis-prone).

- Oxidative Stability : Expose to H₂O₂ or light; track oxidation of Phe’s aromatic ring via UV-Vis .

Q. How does DFT-SAPT analysis elucidate backbone/side-chain interactions in this compound?

- Advanced Technique : DFT-SAPT (Symmetry-Adapted Perturbation Theory) decomposes interaction energies into electrostatic, induction, dispersion, and exchange components.

- Application : Quantify the role of Phe’s π-system in stabilizing hydrophobic clusters or Ser’s hydroxyl in hydrogen bonding. demonstrated dispersion energy contributes >30% to side-chain/backbone stabilization .

Q. What in vitro assays evaluate the bioactivity of this compound in therapeutic research?

- Design Principles :

- Antimicrobial Activity : Use microbroth dilution assays (e.g., against E. coli or S. aureus) with MIC determination.

- Cell Signaling : Test inhibition of kinases (e.g., MAPK) via fluorescence-based kinase activity assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.